

Talibegron: Chemical Structure, Synthesis, and Molecular Characteristics

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Compound of Interest

Compound Name:	Talibegron
CAS No.:	146376-58-1
Cat. No.:	B1208209

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Executive Summary

Talibegron (developmental code ZD-2079) is a selective

-adrenergic receptor (

-AR) agonist originally developed by AstraZeneca. Chemically, it belongs to the arylethanolamine class, a structural family characterized by a chiral amino-alcohol core essential for binding to the

-adrenergic pocket. Unlike its successor Mirabegron, **Talibegron** features a phenylacetic acid tail rather than a thiazole-amide moiety, which influences its solubility profile and metabolic stability.

This guide provides a rigorous analysis of **Talibegron**'s molecular architecture, synthetic pathways, and physicochemical behavior, intended for use by medicinal chemists and formulation scientists.

Chemical Identity & Structural Analysis[1]

Talibegron is defined by two key pharmacophores: a (R)-2-hydroxy-2-phenylethylamine head group (critical for receptor activation) and a phenoxyacetic acid tail (conferring selectivity and solubility).

Nomenclature and Identifiers^{[2][3][4]}

Identifier Type	Value
Common Name	Talibegron
Code Names	ZD-2079, ICI D2079
IUPAC Name	2-[4-[2-[[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid
CAS Number	178600-17-4 (Hydrochloride salt); 146376-58-1 (Free base)
Molecular Formula	(Free Base)
Molecular Weight	315.37 g/mol (Free Base); 351.83 g/mol (HCl Salt)

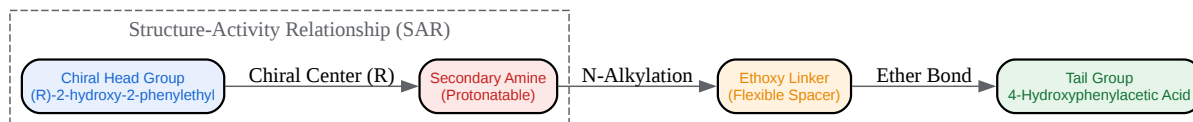
Structural Formula

The chemical structure consists of a secondary amine linking a lipophilic chiral alcohol to a polar carboxylic acid tail via an ethoxy ether bridge.

SMILES: O=C(O)C=C1)C2=CC=CC=C2

Structural Logic & Pharmacophore Map

The following diagram illustrates the functional connectivity of **Talibegron**, highlighting the regions responsible for receptor binding (Head Group) and pharmacokinetic properties (Tail Group).^[1]



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Caption: Pharmacophore segmentation of **Talibegron**. The (R)-configuration at the hydroxyl position is strictly required for

-AR agonist activity.

Physicochemical Profiling

Talibegron exhibits zwitterionic behavior in aqueous solution due to the presence of both a basic secondary amine and an acidic carboxylic acid. This dual ionization state significantly impacts its solubility and membrane permeability (LogD).

Key Properties Table

Property	Value / Description	Clinical Implication
pKa (Acidic)	~3.8 – 4.2 (Carboxylic Acid)	Ionized at physiological pH (COO ⁻).
pKa (Basic)	~9.2 – 9.6 (Secondary Amine)	Ionized at physiological pH (NH ₂ ⁺).
Isoelectric Point (pI)	~6.7	Minimum solubility occurs near neutral pH.
LogP (Octanol/Water)	~1.3 (Estimated)	Moderate lipophilicity; good oral bioavailability.
LogD (pH 7.4)	~ -0.5 to 0.5	Zwitterionic form reduces passive diffusion slightly compared to uncharged forms.
Solubility	Low in water (pH 6-7); High in acidic/basic buffers	Formulation often requires salt forms (e.g., HCl) to ensure dissolution.

Synthetic Route & Structural Validation

The synthesis of **Talibegron** (ZD-2079) generally follows a convergent route typical of arylethanolamines. The most robust industrial approach involves the coupling of a 4-substituted phenol with a chiral epoxide or a protected amino-alcohol.

Retrosynthetic Analysis

- Disconnection A: Bond between the secondary amine and the chiral epoxide.
- Disconnection B: Bond between the phenol oxygen and the ethyl linker.

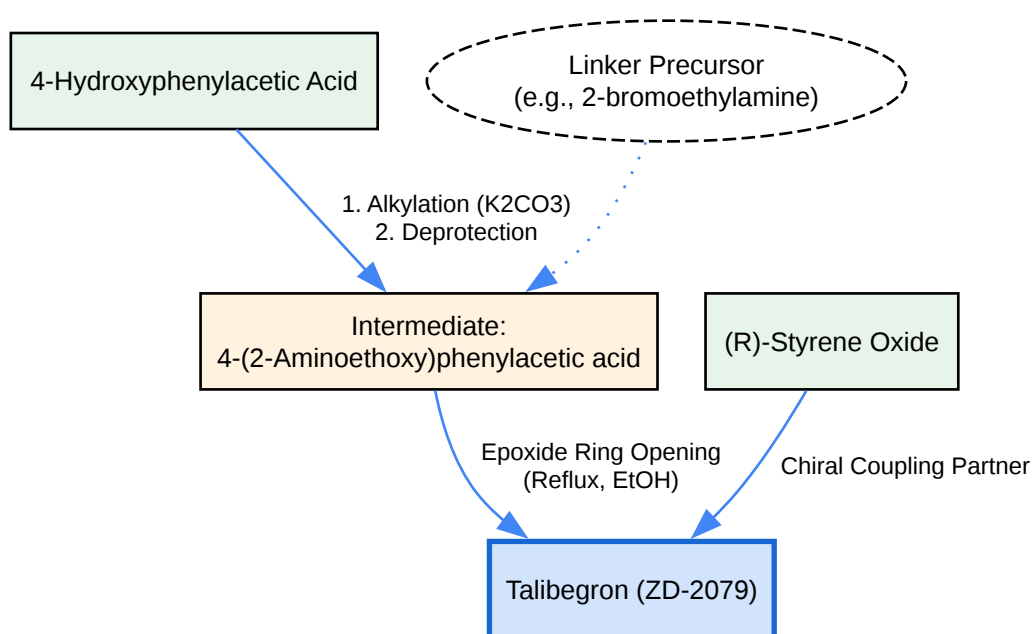
Primary Synthetic Pathway

The following protocol describes the "Epoxide Opening" route, which preserves the chiral integrity of the head group.

- Step 1: Linker Installation

- Reactants: 4-Hydroxyphenylacetic acid + 1,2-Dibromoethane (or N-protected ethanolamine derivative).
- Conditions:
 , Acetone, Reflux.
- Product: 4-(2-Bromoethoxy)phenylacetic acid (Intermediate A).
- Step 2: Amination
 - Reactants: Intermediate A + Benzylamine (protection) or Ammonia.
 - Alternative: Use of N-benzyloxathiazolidine
 -oxide to install the amino-ethyl chain directly onto the phenol (Process R&D method).
 - Product: 4-(2-Aminoethoxy)phenylacetic acid (Intermediate B).
- Step 3: Chiral Coupling (Key Step)
 - Reactants: Intermediate B + (R)-Styrene Oxide.
 - Conditions: Ethanol/Isopropanol, Reflux, 12-24h.
 - Mechanism: Regioselective nucleophilic attack of the amine on the less substituted carbon of the epoxide.
 - Product: **Talibegron** (Free Base).

Synthesis Workflow Diagram



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Caption: Convergent synthesis of **Talibegron** via nucleophilic opening of (R)-styrene oxide.

Mechanism of Action (Molecular Pharmacology)

Talibegron functions as a full agonist at the

-adrenergic receptor. Unlike

and

receptors which primarily regulate heart rate and smooth muscle tone in the bronchi,

-ARs are densely populated in adipose tissue (regulating lipolysis/thermogenesis) and the urinary bladder (regulating detrusor relaxation).

Signaling Cascade

Upon binding, **Talibegron** induces a conformational change in the transmembrane GPCR, triggering the

-protein signaling pathway.

- Binding: The protonated amine binds to Asp113 (TM3) and the chiral hydroxyl H-bonds with Asn293 (TM6).

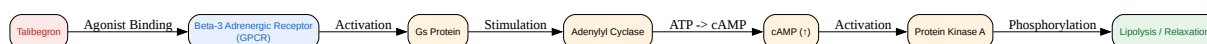
- Transduction:
 - subunit dissociates and activates Adenylyl Cyclase (AC).
- Amplification: AC converts ATP to cyclic AMP (cAMP).
- Effect:
 - Adipocytes: cAMP activates Protein Kinase A (PKA)

Phosphorylation of Perilipin/HSL

Lipolysis.

- Bladder: cAMP reduces intracellular

Detrusor Muscle Relaxation.



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Caption: Signal transduction pathway activated by **Talibegron** binding to Beta-3 AR.

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